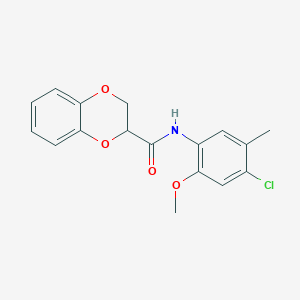
N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as AG-490, is a synthetic compound that has been extensively studied for its potential pharmacological properties. It belongs to a class of compounds known as tyrosine kinase inhibitors, which have been shown to have a wide range of therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Novel Heterocyclic Compounds Synthesis
Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, including various heterocyclic derivatives, have shown significant inhibition of cyclooxygenase-1 and -2 (COX-1/COX-2), suggesting their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enantioselective Synthesis
A study highlighted the enantioselective synthesis process for creating piperidine derivatives from (S)-methylpyroglutamate, demonstrating the compound's utility in generating chloro analogs and hydroxybenzyl pyrrolidines (Calvez, Chiaroni, & Langlois, 1998).
Antipathogenic Activity
Thiophene-3-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant bioactivity, indicating their potential for development into new antimicrobial agents (Vasu et al., 2005).
Corrosion Inhibition and Antipathogenic Properties
Corrosion Inhibition
Research on organic compounds including N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has shown their effectiveness in inhibiting corrosion of low carbon steel in hydrochloric acid solutions. This suggests potential applications in protecting metal surfaces in industrial environments (Khalifa & Abdallah, 2011).
Antipathogenic Activity
A study on new thiourea derivatives, which include modifications with halogens like chlorine, demonstrated significant interaction with bacterial cells. This research indicates the potential of such compounds in developing novel antimicrobial agents with antibiofilm properties, crucial for combating drug-resistant bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Pharmacokinetics and Drug Development
- Drug Metabolism Study: The compound SB-649868, a novel orexin 1 and 2 receptor antagonist, was studied for its metabolism in humans. This research is pivotal for understanding the pharmacokinetics of new therapeutic agents, contributing to the development of medications for insomnia treatment (Renzulli et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of the compound “N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it is challenging to summarize the biochemical pathways that are affected by this compound . Once the targets are known, the affected pathways and their downstream effects can be outlined.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets . .
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-7-12(15(21-2)8-11(10)18)19-17(20)16-9-22-13-5-3-4-6-14(13)23-16/h3-8,16H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURPCRXVUOCPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

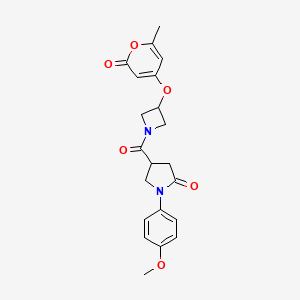


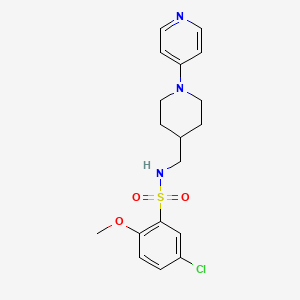

![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)
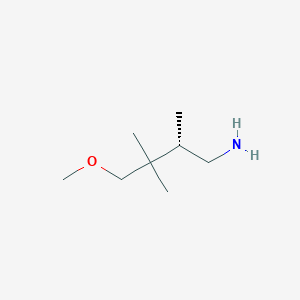

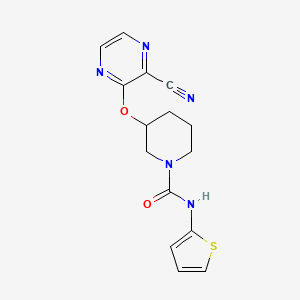
![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2477847.png)
![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2477850.png)
![4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2477851.png)